2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole
Description
This heterocyclic compound features a 1,3,4-oxadiazole core substituted at the 2-position with a furan ring and at the 5-position with a 5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole moiety. Structural characterization would employ techniques such as NMR, IR, and X-ray crystallography (commony using SHELX software ).
Properties
IUPAC Name |
2-(furan-2-yl)-5-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-6-3-4-7-12(10)21-11(2)14(17-20-21)16-19-18-15(23-16)13-8-5-9-22-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKSYUKSLAJRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole (commonly referred to as compound 1) is a synthetic compound that has garnered interest due to its diverse biological activities. This article presents an overview of the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
- Molecular Formula : C16H13N5O2
- Molecular Weight : 307.313 g/mol
- IUPAC Name : 2-(furan-2-yl)-5-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-1,3,4-oxadiazole
Anticancer Activity
Compound 1 has shown promising anticancer properties in various studies. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research Findings
- Cell Lines Tested : The compound has been tested against human breast cancer (T47D), colon carcinoma (HCT116), and A549 lung adenocarcinoma cells.
- IC50 Values :
The mechanism of action appears to involve interference with critical cellular pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Compound 1 demonstrates significant antimicrobial activity against a range of bacterial and fungal strains.
Key Findings
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibits antifungal properties against common pathogens.
This activity suggests potential applications in developing new antibiotics or antifungal agents .
Anti-inflammatory Properties
Research indicates that compound 1 possesses anti-inflammatory effects, potentially useful in treating inflammatory diseases.
The compound modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Potential
Recent studies have explored the neuroprotective effects of compound 1 in models of neurodegenerative diseases.
Findings
- Neuroprotection : The compound has shown potential in protecting neuronal function and reducing oxidative stress in models relevant to Alzheimer's and Parkinson's diseases.
This suggests that compound 1 could be a candidate for further research in neurodegenerative therapy .
Summary Table of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | T47D: 43.4 µM HCT116: 6.2 µM A549: 27.3 µM |
| Antimicrobial | Effective against various bacterial and fungal strains | Not specified |
| Anti-inflammatory | Modulates inflammatory pathways | Not specified |
| Neuroprotective | Protects neuronal function; reduces oxidative stress | Not specified |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the oxadiazole, triazole, or aromatic rings. Key examples include:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in compound XIV) enhance pharmacological activity in CNS applications , while halogens (Cl, Br) improve antimicrobial efficacy . The target compound’s furyl group, being electron-donating, may reduce metabolic stability compared to halogenated analogues.
- Steric Considerations : The 2-methylphenyl group on the triazole introduces steric hindrance, which could limit rotational freedom compared to unsubstituted phenyl rings in other compounds .
Crystallographic and Conformational Comparisons
- Isostructural Analogues: Compounds 4 and 5 () exhibit identical triclinic crystal packing (space group P̄1) with two independent molecules per asymmetric unit.
- Planarity : In compound 4, fluorophenyl groups adopt perpendicular orientations relative to the heterocyclic plane, a feature that may recur in the target compound’s triazole substituent .
Pharmacological Potential (Inferred)
- Antimicrobial Activity : Triazole-thiazole hybrids (e.g., compound 35c) show moderate antimicrobial effects , implying the target compound’s triazole-oxadiazole system may exhibit similar properties.
- Cytotoxicity : Methyl-thiol-bridged compounds (e.g., 4c) demonstrate cytotoxicity via NF-κB inhibition . The target compound lacks this bridge but may interact with similar pathways via triazole-mediated hydrogen bonding.
Preparation Methods
Synthesis of Furan-2-Carboxylic Acid Hydrazide (Intermediate A)
Furan-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) at 0–5°C for 2 hours to form the acyl chloride. The intermediate is then reacted with hydrazine hydrate (1.5 eq) in ethanol under reflux for 4 hours, yielding the hydrazide as a white crystalline solid (85% yield).
Characterization Data :
Cyclization to 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-thiol (Intermediate B)
Intermediate A (1.0 eq) is refluxed with carbon disulfide (2.0 eq) in ethanolic potassium hydroxide (10% w/v) for 10 hours. Acidification with HCl (10%) precipitates the oxadiazole-thiol, which is recrystallized from ethanol (72% yield).
Characterization Data :
Propargylation of Oxadiazole Thiol (Intermediate C)
Intermediate B (1.0 eq) is alkylated with propargyl bromide (1.2 eq) in the presence of potassium carbonate (2.0 eq) in dry DMF at 60°C for 6 hours. The propargylthio-oxadiazole is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1) in 68% yield.
Characterization Data :
Preparation of 1-(2-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-azide (Intermediate D)
2-Methylbenzyl bromide (1.0 eq) is reacted with sodium azide (1.5 eq) in DMF at 80°C for 12 hours. The resulting 2-methylbenzyl azide is further functionalized via alkylation with methyl iodide (1.2 eq) in the presence of NaH (1.5 eq) to introduce the methyl group at position 5 (62% yield).
Characterization Data :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Intermediate C (1.0 eq) and Intermediate D (1.1 eq) are stirred in tert-butanol/water (1:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at 25°C for 24 hours. The product is purified via recrystallization from ethanol (58% yield).
Characterization Data :
- IR (KBr) : 1600 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (s, 1H, triazole H), 7.85 (d, J = 3.2 Hz, 1H, furan H), 7.50–7.30 (m, 4H, aromatic H), 6.80 (dd, J = 3.2, 1.8 Hz, 1H, furan H), 6.60 (d, J = 1.8 Hz, 1H, furan H), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
Analytical Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Mass Spectrometry
High-resolution ESI-MS: m/z 365.12 [M+H]⁺ (calculated 365.11 for C₁₈H₁₆N₆O₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| CuAAC | 58 | 98 | Regioselective triazole formation |
| Hydrazinolysis | 72 | 95 | Scalable oxadiazole synthesis |
| Propargylation | 68 | 97 | Efficient alkyne introduction |
Challenges and Mitigation Strategies
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with furyl-containing precursors and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Critical parameters include:
- Reaction Conditions : Temperature control (60–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., Cu(I) for CuAAC) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates and final product .
- Purity Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with spectroscopic techniques:
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A tiered approach is recommended:
FT-IR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600–1650 cm⁻¹, furyl C-O-C at ~1250 cm⁻¹) .
NMR :
- 1H NMR : Assign furyl (δ 6.3–7.4), triazole (δ 7.5–8.1), and methyl protons (δ 2.3–2.6) .
- 13C NMR : Detect oxadiazole carbons (δ 165–170 ppm) and triazole quaternary carbons (δ 140–150 ppm) .
Mass Spectrometry : ESI-HRMS for exact mass confirmation; compare with simulated isotopic patterns .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting or shifts) be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies:
- Variable-Temperature NMR : Resolve splitting caused by conformational exchange (e.g., triazole ring puckering) by acquiring spectra at 25°C and −20°C .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping furyl/triazole signals) via through-space and through-bond correlations .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify assignments .
Advanced: What crystallographic challenges arise during structural refinement, and how are they addressed?
Methodological Answer:
Common challenges include disorder in the furyl/triazole moieties and twinning. Solutions:
- SHELXL Refinement : Use PART instructions to model disordered regions (e.g., methylphenyl groups) and apply TWIN/BASF commands for twinned data .
- WinGX/ORTEP Visualization : Validate anisotropic displacement parameters (ADPs) to detect overfitting; ensure R1 < 5% for high-resolution data (<1.0 Å) .
- Validation Tools : Check PLATON alerts for missed symmetry or voids; use CCDC Mercury to analyze packing interactions (e.g., π-π stacking between oxadiazole rings) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Focus on systematic modifications guided by computational and experimental
Scaffold Modulation :
- Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance π-stacking in enzyme pockets .
- Modify the oxadiazole ring to thiadiazole to assess solubility effects .
Docking Studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., fungal CYP51 or kinase domains) using flexible ligand protocols (RMSD <2.0 Å) .
In Vitro Assays : Prioritize compounds with docking scores <−8.0 kcal/mol for antifungal (MIC against C. albicans) or antiproliferative (IC50 in MCF-7 cells) testing .
Advanced: What strategies resolve low yields in multi-step syntheses?
Methodological Answer:
Optimize each step using design of experiments (DoE):
- CuAAC Reaction : Screen Cu(I) sources (CuSO4/ascorbate vs. CuI), solvents (t-BuOH/H2O vs. DMF), and temperature (25–80°C) to maximize triazole formation (yield >75%) .
- Oxadiazole Cyclization : Replace traditional POCl3 with microwave-assisted synthesis (150°C, 20 min) to reduce side products .
- Workflow Integration : Use inline IR or LC-MS to monitor intermediates and terminate reactions at >90% conversion .
Advanced: How are computational methods applied to predict physicochemical properties?
Methodological Answer:
- LogP/Solubility : Use MarvinSuite or ACD/Labs to predict hydrophobicity (cLogP ~2.5–3.5) and solubility (<0.1 mg/mL in water), guiding formulation studies .
- ADMET Prediction : SwissADME or pkCSM to assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks (e.g., CYP3A4) .
- Molecular Dynamics (GROMACS) : Simulate stability in lipid bilayers (100 ns trajectories) to evaluate membrane penetration for antimicrobial candidates .
Advanced: How to handle discrepancies between computational docking and experimental bioactivity results?
Methodological Answer:
Discrepancies often stem from protein flexibility or solvent effects. Mitigate via:
- Ensemble Docking : Use multiple protein conformations (e.g., from NMR or MD simulations) to account for binding site plasticity .
- WaterMap (Schrödinger) : Identify conserved water molecules in the active site that may disrupt ligand binding .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthetic targets with ΔΔG < −1.5 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
